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Compound of Interest

Compound Name: 5-deoxy-L-ribose

CAS No.: 18555-65-2

Cat. No.: B100109

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of carbohydrate molecules is paramount in drug discovery

and development, where even subtle stereochemical changes can profoundly impact biological

activity. This guide provides a comprehensive comparison of spectroscopic techniques for the

validation of the 5-deoxy-L-ribose structure. It offers a comparative analysis with related deoxy

sugars, supported by experimental data and detailed protocols to aid researchers in their

analytical workflows.

Spectroscopic Analysis: A Comparative Overview
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy are powerful tools for the structural characterization of novel carbohydrate

derivatives. Below is a comparative summary of the expected data for 5-deoxy-L-ribose
against its structural analogs, 2-deoxy-D-ribose and L-rhamnose.

Table 1: Comparative ¹H NMR Data (Predicted/Experimental, in D₂O)
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Proton
5-deoxy-L-ribose
(Predicted)

2-deoxy-D-ribose
(Reference Data)[1]

L-rhamnose
(Experimental)

H-1
Anomeric protons (α &

β forms)

~5.23 (dd, J=3.7, 1.8

Hz, α-furanose), ~4.89

(t, J=6.4 Hz, β-

furanose)

Anomeric protons (α &

β forms)

H-2 Complex multiplets ~2.35-2.45 (m) Multiplets

H-3 Complex multiplets ~4.45 (m) Multiplets

H-4 Complex multiplets ~4.05 (m) Multiplets

H-5
~1.2 (d) (Methyl

group)

~3.75 (dd, J=12.0, 3.0

Hz), ~3.68 (dd,

J=12.0, 4.5 Hz)

~1.3 (d) (Methyl

group)

Note: 5-deoxy-L-ribose in solution exists as a complex mixture of α- and β-furanose and

pyranose anomers, leading to multiple signals for each proton. The key distinguishing feature is

the upfield doublet for the C-5 methyl group protons.

Table 2: Comparative ¹³C NMR Data (Predicted/Experimental, in D₂O)

Carbon
5-deoxy-L-ribose
(Predicted)[1]

2-deoxy-D-ribose
(Reference Data)[1]

L-rhamnose
(Experimental)

C-1
Anomeric carbons (α

& β forms)

~97.4 (α-furanose),

~97.1 (β-furanose)

Anomeric carbons (α

& β forms)

C-2 ~70-75 ~40 ~70-75

C-3 ~70-75 ~72 ~70-75

C-4 ~70-75 ~87 ~70-75

C-5
~15-20 (Methyl

carbon)
~63 ~18 (Methyl carbon)
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Note: The most significant indicator for 5-deoxy-L-ribose in the ¹³C NMR spectrum is the

signal for the C-5 methyl group, which is shifted significantly upfield to the typical methyl carbon

region.

Table 3: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation Ions
(m/z)

5-deoxy-L-ribose 134.0579 [M]⁺
116 [M-H₂O]⁺, 104 [M-CH₂O]⁺,

86 [M-H₂O-CH₂O]⁺[1]

2-deoxy-D-ribose 134.0579 [M]⁺ Similar to 5-deoxy-L-ribose

L-rhamnose 164.0736 [M]⁺
Varies based on ionization

method

Table 4: Infrared (IR) Spectroscopy Data

Functional Group
5-deoxy-L-ribose
(Expected)

2-deoxy-D-ribose
(Experimental)[2]

L-rhamnose
(Experimental)

O-H Stretch
Broad band ~3300-

3500 cm⁻¹

Broad band ~3300-

3500 cm⁻¹

Broad band ~3300-

3500 cm⁻¹

C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹ ~2850-3000 cm⁻¹ ~2850-3000 cm⁻¹

C=O Stretch

(Aldehyde)

~1720-1740 cm⁻¹

(minor, open-chain

form)

Not prominent in

cyclic forms

Not prominent in

cyclic forms

C-O Stretch ~1000-1200 cm⁻¹ ~1000-1200 cm⁻¹ ~1000-1200 cm⁻¹

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of 5-deoxy-L-ribose is as follows:
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Sample Preparation: Dissolve 5-10 mg of the 5-deoxy-L-ribose sample in 0.5-0.7 mL of a

suitable deuterated solvent, such as D₂O or DMSO-d₆. For carbohydrates, D₂O is commonly

used.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

better signal dispersion.[1]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

2D NMR (Optional but Recommended):

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

¹H and ¹³C atoms.

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C

correlations, which is crucial for assigning quaternary carbons and piecing together the

molecular structure.

Mass Spectrometry (MS)
A general protocol for obtaining the mass spectrum of 5-deoxy-L-ribose is:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or water).
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Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Ionization: Introduce the sample into the ion source. ESI is suitable for polar molecules like

carbohydrates and typically produces protonated molecules [M+H]⁺ or adducts with salts like

[M+Na]⁺.

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Time-of-Flight

(TOF), Quadrupole, or Ion Trap).

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and

the relative abundance of the ions.

Fragmentation Analysis (MS/MS): To confirm the structure, select the molecular ion and

subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation

pattern.

Infrared (IR) Spectroscopy
A general protocol for obtaining the IR spectrum of a solid sugar sample is:

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide

(KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
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Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final IR

spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflows

Experimental Workflow for 5-deoxy-L-ribose Structure Validation
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Caption: Workflow for the spectroscopic validation of 5-deoxy-L-ribose.
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Logical Relationship in Spectroscopic Data Interpretation

Hypothesized Structure

Predicted Spectroscopic Features Experimental Data

Comparison and Conclusion

Outcome
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5-deoxy-L-ribose

¹H: Upfield methyl doublet
¹³C: Upfield methyl signal m/z = 134.0579 O-H, C-H, C-O stretches
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Caption: Logical flow for validating the structure of 5-deoxy-L-ribose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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